3-(4-Methylphenyl)-7-(triazol-1-yl)chromen-2-one
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Overview
Description
3-(4-Methylphenyl)-7-(triazol-1-yl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-7-(triazol-1-yl)chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methylphenyl and chromen-2-one derivatives.
Formation of Intermediate: The 4-methylphenyl derivative is reacted with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the chromen-2-one core.
Triazole Introduction: Finally, the triazole moiety is introduced through a coupling reaction with an appropriate triazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-7-(triazol-1-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Methylphenyl)-7-(triazol-1-yl)chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-7-(triazol-1-yl)chromen-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-7-(triazol-1-yl)chromen-2-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(4-Methylphenyl)phenol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity for certain targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-7-(triazol-1-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-2-4-13(5-3-12)16-10-14-6-7-15(21-9-8-19-20-21)11-17(14)23-18(16)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAUYBGCSHEYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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